molecular formula C27H20N2O6 B12812110 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide CAS No. 908805-47-0

4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide

カタログ番号: B12812110
CAS番号: 908805-47-0
分子量: 468.5 g/mol
InChIキー: AMUNALPHHIVLDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic organic molecule characterized by a 3,4-dioxo-3,4-dihydronaphthalene core linked to a phenylamino group and a substituted butanamide moiety. The 2-methoxyphenyl group enhances solubility and modulates electronic properties, while the conjugated diketone system in the naphthalene ring may contribute to redox activity or π-π stacking interactions.

特性

CAS番号

908805-47-0

分子式

C27H20N2O6

分子量

468.5 g/mol

IUPAC名

4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(2-methoxyphenyl)-2,4-dioxobutanamide

InChI

InChI=1S/C27H20N2O6/c1-35-25-13-7-6-12-20(25)29-27(34)24(32)15-22(30)18-10-4-5-11-19(18)28-21-14-23(31)26(33)17-9-3-2-8-16(17)21/h2-14,28H,15H2,1H3,(H,29,34)

InChIキー

AMUNALPHHIVLDN-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide typically involves multiple steps, starting with the preparation of the naphthoquinone derivative. One common method involves the reaction of 1,4-naphthoquinone with an appropriate amine to form the amino-naphthoquinone intermediate . This intermediate is then reacted with a substituted phenyl compound under specific conditions to form the final product . The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

類似化合物との比較

Table 1: Structural and Functional Group Comparison

Compound Name/ID Key Functional Groups Molecular Features Hypothetical Properties
Target Compound 3,4-dioxonaphthalene, phenylamino, 2-methoxyphenyl, butanamide Conjugated diketone, polar methoxy group Potential redox activity, moderate solubility due to methoxy group
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... 2,6-Dimethylphenoxy, acetamido, hydroxy, hexan backbone Stereochemical complexity, lipophilic substituents Likely low solubility; potential for targeting hydrophobic binding pockets
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... Similar to above, differing in stereochemistry Chiral centers influence binding specificity Enantiomer-specific activity (e.g., enzyme inhibition)
899943-47-6 (Ethyl ester derivative) Pyridazine, naphthalen-1-ylamino, p-tolyl Heterocyclic core, ester group Ester may improve cell permeability; pyridazine could enable metal coordination
1048016-21-2 (Z)-2-(dimethylamino)-4-oxo-... Phenyldiazenyl, dimethylamino, butanoic acid Azo group, zwitterionic character pH-dependent solubility; possible photochemical reactivity

Key Observations:

Core Structure: The target compound’s 3,4-dioxonaphthalene core distinguishes it from compounds, which feature hexan backbones with phenoxy acetamido groups, and compounds, which include pyridazine or pyrazin heterocycles. The diketone in the naphthalene system may confer stronger electron-accepting properties compared to simpler aromatic systems .

In contrast, ’s ethyl ester (899943-47-6) and azo-containing (1048016-21-2) compounds exhibit higher lipophilicity or reactivity, respectively .

Stereochemical Complexity :

  • Compounds in contain multiple stereocenters, which are absent in the target compound. This suggests that the target molecule may have simpler synthetic pathways but less enantiomer-specific biological activity .

Functional Group Diversity :

  • The target compound lacks heterocycles (e.g., pyridazine in 899943-47-6) or azo groups (e.g., 1048016-21-2), which are critical for specific interactions (e.g., metal chelation or light absorption). Its amide and diketone groups may instead favor hydrogen bonding or π-stacking .

Research Findings and Inferences

While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural comparisons allow for reasoned hypotheses:

  • Solubility: The methoxy group may enhance solubility relative to ’s dimethylphenoxy derivatives, though less than zwitterionic compounds like 1048016-21-2 .
  • Bioactivity : The absence of stereocenters (vs. ) could simplify metabolic pathways but reduce target specificity.
  • Stability : The conjugated diketone system may increase susceptibility to redox reactions compared to saturated backbones in .

生物活性

The compound 4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide is a synthetic derivative that has garnered interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and safety profile based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O5C_{26}H_{26}N_{2}O_{5} with a molecular weight of approximately 446.5 g/mol. The structure features a dioxobutanamide core linked to a naphthalene moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays conducted on the HCT-116 colorectal cancer cell line revealed the following IC50 values:

CompoundIC50 (µM)
4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide9.5 ± 0.5
Cabozantinib (reference drug)16.35 ± 0.86

These results indicate that the compound has a lower IC50 value than cabozantinib, suggesting superior cytotoxicity against HCT-116 cells .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it targets the vascular endothelial growth factor receptor (VEGFR) and c-Met tyrosine kinase pathways. The compound's structural features allow it to effectively bind to these receptors, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Apoptosis Induction

Further investigations into the apoptotic effects of this compound revealed that it significantly enhances apoptosis in HCT-116 cells. Flow cytometry analysis using Annexin V-FITC/PI staining demonstrated that treatment with this compound resulted in a marked increase in early and late apoptotic cell populations compared to untreated controls .

Safety Profile

To evaluate the selectivity of this compound for cancer cells versus normal cells, toxicity assays were performed against the WI38 normal cell line. The results indicated that while the compound showed cytotoxicity against normal cells, it exhibited a selectivity index (SI) greater than 2, indicating a favorable safety profile compared to cabozantinib .

Case Studies and Research Findings

A comprehensive study involving various derivatives of similar structural frameworks has been published recently. These derivatives were tested for their antiproliferative activities and mechanisms of action. The findings suggest that modifications to the chemical structure can significantly influence biological activity:

DerivativeIC50 (µM)Observations
Compound A8.8 ± 0.5High selectivity for cancer cells
Compound B19.9 ± 1.0Comparable to cabozantinib
Compound C113.5 ± 6.0Lower cytotoxicity

The study highlighted that compounds with specific functional groups exhibited enhanced activity against cancer cells while maintaining lower toxicity towards normal cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。